tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803611-64-4
VCID: VC12017795
InChI: InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol

tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

CAS No.: 1803611-64-4

Cat. No.: VC12017795

Molecular Formula: C17H21N3O4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate - 1803611-64-4

Specification

CAS No. 1803611-64-4
Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
IUPAC Name tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Standard InChI InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Standard InChI Key AEEQATZZCCITQW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is C₁₈H₂₃N₃O₄, derived from:

  • A morpholine ring (C₄H₉NO)

  • A tert-butoxycarbonyl (Boc) group (C₅H₉O₂)

  • A 3-phenyl-1,2,4-oxadiazole moiety (C₈H₅N₂O).

The molecular weight is 345.4 g/mol, calculated using atomic masses from PubChem’s computational tools .

IUPAC Name

tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate.

Spectral Data

While experimental spectra for this compound are unavailable, related analogues provide reference points:

  • IR Spectroscopy: Expected peaks include C=O stretch (∼1700 cm⁻¹, Boc group) and C=N/C-O stretches (∼1600–1250 cm⁻¹, oxadiazole) .

  • NMR: The morpholine protons resonate at δ 3.5–4.2 ppm (CH₂ groups), while aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .

X-ray Crystallography

No crystal structure is reported, but similar compounds, such as CID 21098365, exhibit planar oxadiazole rings and chair conformations in piperidine/morpholine systems .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis likely involves multi-step routes, combining Boc-protected morpholine with a pre-formed 3-phenyl-1,2,4-oxadiazole. A plausible pathway includes:

Oxadiazole Formation

  • Cyclization of Amidoxime: Reacting benzoyl chloride with amidoxime in the presence of a dehydrating agent (e.g., EDCl) forms the 1,2,4-oxadiazole ring .

  • Functionalization: Introducing the oxadiazole to morpholine via nucleophilic substitution or coupling reactions.

Morpholine Functionalization

  • Boc Protection: tert-Butyl dicarbonate (Boc₂O) protects the morpholine nitrogen under basic conditions .

  • Coupling Reactions: Amide bond formation between the oxadiazole-carboxylic acid and Boc-morpholine using reagents like HATU/DIEA .

Representative Procedure

A modified protocol from PubChem CID 475106-18-4 involves :

  • Step 1: Synthesize tert-butyl 3-(aminomethyl)morpholine-4-carboxylate via hydrogenation of a nitrile precursor.

  • Step 2: Couple with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid using HATU/DIEA in DMF.

Table 1: Reaction Conditions for Coupling

ReagentRoleQuantityConditions
HATUCoupling agent1.2 eqDMF, 25°C, 24 h
DIEABase3.0 eq
Oxadiazole acidSubstrate1.0 eq

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group; low in water .

  • Stability: Stable under inert atmospheres but susceptible to acid-mediated Boc deprotection .

Thermal Properties

  • Melting Point: Estimated 150–160°C (analogous to CID 112756386) .

  • Decomposition: Above 200°C, releasing CO₂ and isobutene .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
LogP (Partition coeff.)2.8 ± 0.3Computed (PubChem)
pKa3.9 (Boc group)Estimated

Applications in Drug Discovery

Case Study: Analogues in Research

  • CID 21098365: A piperidine-oxadiazole analogue showed IC₅₀ = 1.2 µM against Staphylococcus aureus .

  • CID 475106-18-4: Demonstrated antiviral activity in cell-based assays .

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